2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by the presence of a biphenyl core substituted with a fluoro group, a pyrrolidinylsulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of an appropriate precursor, such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of biphenyl derivatives with biological targets such as enzymes and receptors.
Material Science: The compound can be explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the pyrrolidinylsulfonyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2-Fluoro-4’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2-Fluoro-4’-(azetidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific combination of substituents on the biphenyl core. The presence of the fluoro group can enhance the compound’s reactivity and binding properties, while the pyrrolidinylsulfonyl group can improve its solubility and stability. This combination of properties makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-16-11-13(17(20)21)5-8-15(16)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGGUEXMNIYAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692349 |
Source
|
Record name | 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-15-4 |
Source
|
Record name | 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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